3-phenyl-2H-thiete 1,1-dioxide
Overview
Description
3-Phenyl-2H-thiete 1,1-dioxide is an organic compound with the molecular formula C₉H₈O₂S. It is a member of the thiete family, characterized by a four-membered ring containing sulfur and oxygen atoms. This compound is notable for its unique cyclic structure and its applications in organic synthesis, particularly as a building block for various pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-thiete 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetylene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiete ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-thiete 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiete ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Phenyl-2H-thiete 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-phenyl-2H-thiete 1,1-dioxide involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The sulfur and oxygen atoms in the thiete ring play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2H-thiete 1,1-dioxide: Lacks the phenyl group, resulting in different reactivity and applications.
3-Cyanothiete 1,1-dioxide: Contains a cyano group instead of a phenyl group, leading to distinct chemical properties and uses.
Uniqueness
3-Phenyl-2H-thiete 1,1-dioxide is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other thiete derivatives. This substitution also broadens its range of applications in organic synthesis and material science .
Properties
IUPAC Name |
3-phenyl-2H-thiete 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFRXAAXPFSUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311391 | |
Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25903-17-7 | |
Record name | NSC242973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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